molecular formula C19H35NO9 B8003053 Carboxy-amido-peg-t-butyl ester

Carboxy-amido-peg-t-butyl ester

Cat. No.: B8003053
M. Wt: 421.5 g/mol
InChI Key: HZOWCESAHHPOHF-UHFFFAOYSA-N
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Description

Carboxy-amido-peg-t-butyl ester is a chemical compound with the molecular formula C19H35NO9 and a molecular weight of 421.48 . It is commonly used in biochemical and proteomics research due to its unique properties. This compound is known for its stability and solubility in various solvents, making it a valuable reagent in scientific studies.

Preparation Methods

The synthesis of Carboxy-amido-peg-t-butyl ester typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . One common method involves the use of a catalyst to facilitate the formation of the amide bond from carboxylic acids and esters . Industrial production methods often employ high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Carboxy-amido-peg-t-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carboxy-amido-peg-t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carboxy-amido-peg-t-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with various substrates, facilitating the study of protein interactions and functions. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Properties

IUPAC Name

4-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO9/c1-19(2,3)29-18(24)6-8-25-10-12-27-14-15-28-13-11-26-9-7-20-16(21)4-5-17(22)23/h4-15H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWCESAHHPOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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